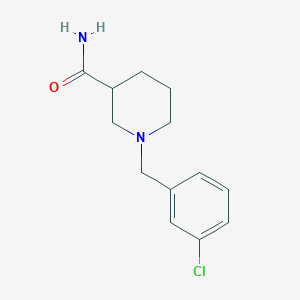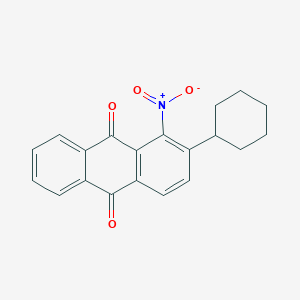
1-(3-chlorobenzyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a compound that has been of interest to researchers for its potential use in the field of neuroscience. CPP is a synthetic compound that has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Additionally, this paper will list future directions for research on CPP.
Wirkmechanismus
1-(3-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist at the NMDA receptor. It binds to the receptor at the same site as the neurotransmitter glutamate, preventing glutamate from binding and activating the receptor. This blockade of the NMDA receptor has been found to have a number of physiological effects.
Biochemical and Physiological Effects:
Blocking the NMDA receptor with 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have a number of physiological effects. For example, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to impair learning and memory in rats. Additionally, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have anxiogenic effects, meaning it increases anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor. Because it only blocks this receptor, researchers can study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning it is quickly metabolized and eliminated from the body.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-chlorobenzyl)-3-piperidinecarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of 1-(3-chlorobenzyl)-3-piperidinecarboxamide in these and other disorders. Another area of research could be the development of new compounds based on 1-(3-chlorobenzyl)-3-piperidinecarboxamide that have improved pharmacokinetic properties and selectivity for the NMDA receptor. Finally, researchers may continue to investigate the biochemical and physiological effects of NMDA receptor blockade with 1-(3-chlorobenzyl)-3-piperidinecarboxamide to better understand the role of this receptor in normal and pathological processes.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-3-piperidinecarboxamide was first described in a patent filed by Merck & Co. in 1988. The synthesis involves the reaction of 3-chlorobenzylamine with piperidine-3-carboxylic acid followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired 1-(3-chlorobenzyl)-3-piperidinecarboxamide product.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-3-piperidinecarboxamide has been used extensively in neuroscience research as a tool to study the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning and memory. 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to selectively block the NMDA receptor, allowing researchers to study the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBBSBKGPNYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)


![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)

